REACTION_SMILES
|
[CH2:17]([Si:18]([CH2:19][CH3:20])([CH2:21][CH3:22])[OH:23])[CH3:24].[CH3:25][S:26]([CH3:27])=[O:28].[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([CH3:16])[c:8]([NH:12][C:13]([CH3:14])=[O:15])[cH:9][c:10]1[CH3:11]>>[Cl:1][CH2:2][CH2:3][c:5]1[cH:6][c:7]([CH3:16])[c:8]([NH:12][C:13]([CH3:14])=[O:15])[cH:9][c:10]1[CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[Si](O)(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1cc(C)c(C(=O)CCl)cc1C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1cc(C)c(CCCl)cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |